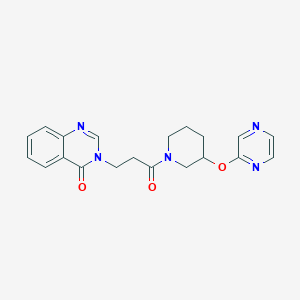
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a chemical compound that has been synthesized for its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one' involves the condensation of 2-(pyrazin-2-yloxy)ethylamine with 3-(4-chlorobutanoyl)quinazolin-4(3H)-one, followed by reduction of the resulting imine intermediate to yield the final product.
Starting Materials
2-(pyrazin-2-yloxy)ethylamine, 3-(4-chlorobutanoyl)quinazolin-4(3H)-one, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Dissolve 2-(pyrazin-2-yloxy)ethylamine (1.0 equiv) and 3-(4-chlorobutanoyl)quinazolin-4(3H)-one (1.0 equiv) in ethanol and add a catalytic amount of hydrochloric acid. Stir the reaction mixture at room temperature for 24 hours., Step 2: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product., Step 3: Dissolve the crude product in ethanol and add a solution of sodium borohydride (1.5 equiv) in water dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 24 hours., Step 4: Quench the reaction by adding a solution of sodium hydroxide in water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product.
作用机制
The mechanism of action of 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in tumor growth and inflammation, including phosphoinositide 3-kinase (PI3K), Akt, and nuclear factor kappa B (NF-κB).
生化和生理效应
The biochemical and physiological effects of 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one have been studied in several in vitro and in vivo models. This compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one in lab experiments is its potential anti-tumor and anti-inflammatory activity. This compound may be useful for studying the mechanisms of tumor growth and inflammation, as well as for developing new treatments for these conditions. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one. One direction is to further elucidate the compound's mechanism of action, particularly with regard to its effects on PI3K, Akt, and NF-κB. Another direction is to investigate the compound's potential use in combination with other anti-tumor or anti-inflammatory agents. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
科学研究应用
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-tumor activity in several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-[3-oxo-3-(3-pyrazin-2-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-19(7-11-25-14-23-17-6-2-1-5-16(17)20(25)27)24-10-3-4-15(13-24)28-18-12-21-8-9-22-18/h1-2,5-6,8-9,12,14-15H,3-4,7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPDCMBVCCIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

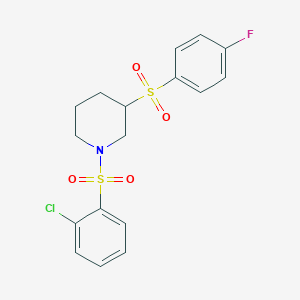
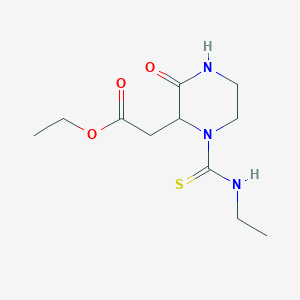
![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2898377.png)
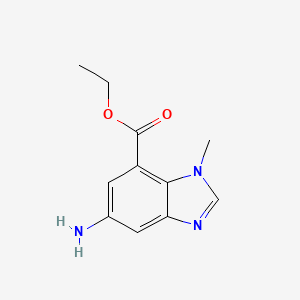
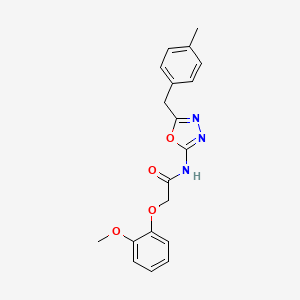
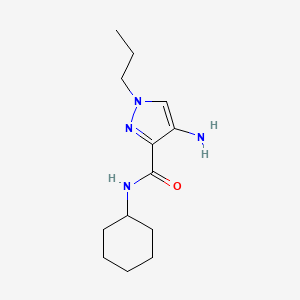
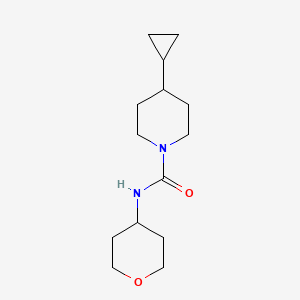
![3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2898385.png)
![2-nitro-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B2898387.png)
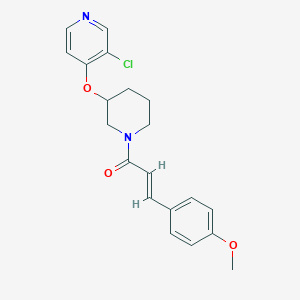
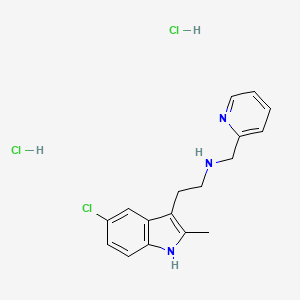
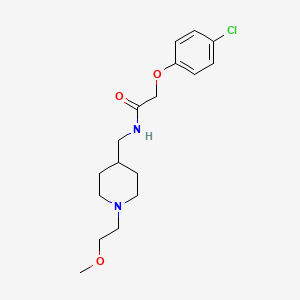
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2898395.png)
![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)